2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Historical Context of Triazolopyrimidine Research
The exploration of triazolopyrimidine derivatives traces back to 1909, when Bülow and Haas first synthesized the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. This heterocyclic system gained prominence due to its structural resemblance to purines, enabling its use as a bioisostere in medicinal chemistry. Over the 20th century, advancements in synthetic methodologies allowed for the development of diverse derivatives, including 2-methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid. Early research focused on understanding the reactivity of the triazolopyrimidine core, while modern studies emphasize its pharmacological potential.
Recent innovations in multicomponent reactions (e.g., Knoevenagel condensations and oxidative cyclizations) have streamlined the synthesis of functionalized triazolopyrimidines. The specific substitution pattern of this compound—featuring a methyl group at position 2, a carboxylic acid at position 6, and a ketone at position 7—reflects efforts to optimize electronic and steric properties for targeted applications.
Position within Heterocyclic Chemistry
Triazolopyrimidines belong to the broader class of bicyclic heterocycles, characterized by fused aromatic rings containing multiple heteroatoms. The compound’s structure consists of a pyrimidine ring (six-membered, two nitrogen atoms) fused to a 1,2,4-triazole ring (five-membered, three nitrogen atoms), creating a planar, conjugated system. This arrangement confers unique electronic properties, including:
- Aromatic stability due to delocalized π-electrons across both rings.
- Acid-base reactivity at the carboxylic acid (position 6) and N3/N4 nitrogen sites.
Table 1: Key Structural Features of the Compound
The carboxylic acid group at position 6 enhances solubility in polar solvents and enables salt formation, making the compound amenable to crystallization and formulation.
Classification and Relationship to Other Triazolopyrimidine Compounds
Triazolopyrimidines exhibit eight isomeric forms depending on the fusion positions of the triazole and pyrimidine rings. This compound belongs to the [1,5-a] fusion subclass, which is the most thermodynamically stable configuration due to minimized steric strain. Its structural relatives include:
- Unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine : Lacks functional groups, serving as a scaffold for derivatization.
- 7-Alkoxy derivatives : Replace the 7-oxo group with alkoxy chains to modulate lipophilicity.
- 6-Ester analogs : Substitute the carboxylic acid with esters for prodrug strategies.
Table 2: Comparative Analysis of Triazolopyrimidine Derivatives
The methyl group at position 2 sterically shields the triazole ring, potentially altering binding interactions in biological systems. Meanwhile, the 7-oxo group participates in hydrogen bonding, a feature exploited in metal-chelating applications.
Research Significance and Current Scientific Interest
This compound’s multifunctional structure positions it as a versatile building block in:
- Medicinal Chemistry : The carboxylic acid group enables covalent conjugation to biomolecules (e.g., peptides, antibodies). Recent studies highlight triazolopyrimidines as microtubule-stabilizing agents, with substituents dictating stabilization vs. disruption effects.
- Materials Science : Conjugated π-systems facilitate applications in organic electronics, though this remains underexplored.
- Catalysis : Nitrogen-rich frameworks serve as ligands for transition metals in asymmetric synthesis.
Ongoing research focuses on:
Properties
IUPAC Name |
2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-9-7-8-2-4(6(13)14)5(12)11(7)10-3/h2H,1H3,(H,13,14)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFFCRIIYZSEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=O)N2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389316 | |
| Record name | 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842954-97-6 | |
| Record name | 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolopyrimidine core. The final product is obtained after hydrolysis and acidification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit potent antimicrobial properties. In a study conducted by [source], compounds synthesized from this base structure were tested against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve interference with bacterial DNA synthesis.
Case Study: Synthesis and Testing
A notable case involved the synthesis of several derivatives which were then screened for antimicrobial activity. The most promising compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Herbicidal Properties
The compound has also been evaluated for its herbicidal activity. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal action is attributed to its ability to disrupt metabolic pathways in target plants.
Data Table: Herbicidal Activity
| Compound | Target Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-Methyl-7-oxo | Amaranthus retroflexus | 0.5 | 85 |
| 2-Methyl-7-oxo | Echinochloa crus-galli | 0.75 | 90 |
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) composites has shown improved resistance to thermal degradation.
Case Study: PVC Composite Enhancement
A study published in [source] detailed the incorporation of this compound into PVC matrices. The resulting composites exhibited a 30% increase in thermal stability compared to unmodified PVC when subjected to thermogravimetric analysis (TGA).
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects on LogP: Chlorine (Cl) and difluoromethyl (CF₂H) groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The amino (-NH₂) and carboxylic acid (-COOH) groups improve solubility .
Biological Activity
2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 842954-97-6) is a compound of growing interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₆N₄O₃
- Molecular Weight : 194.15 g/mol
- CAS Number : 842954-97-6
- Structure : The compound features a triazolo-pyrimidine core, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Potential
Several studies have investigated the anticancer potential of triazolo-pyrimidine derivatives. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of human cancer cell lines by inducing G1 phase cell cycle arrest and apoptosis via mitochondrial pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. It has been reported to inhibit certain kinases involved in cancer progression and inflammation.
- Example : Inhibitory activity against cyclin-dependent kinases (CDKs) has been noted, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in tumor cells .
Neuroprotective Effects
Recent studies have suggested that triazolo-pyrimidine derivatives may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Research Finding : A study indicated that these compounds could protect against neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Mechanism of Action |
|---|---|---|
| Triazolo-pyrimidine derivative A | Antimicrobial | Disruption of cell wall synthesis |
| Triazolo-pyrimidine derivative B | Anticancer | Apoptosis induction via caspases |
| Triazolo-pyrimidine derivative C | Neuroprotective | Acetylcholinesterase inhibition |
Q & A
Q. What are the common synthetic routes for 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A widely used method involves refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via filtration and washing with cold solvents . For example, ethyl carboxylate derivatives are synthesized by reacting 5-amino-1,2,4-triazoles with diethyl ethoxymethylenemalonate under reflux conditions, yielding intermediates that are further modified to introduce substituents like methyl or aryl groups . One-pot three-component reactions using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol are also effective for introducing diverse substituents .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Glacial acetic acid, reflux (3 h) | 62–73% | |
| Functionalization | APTS catalyst, ethanol, room temperature | 75–85% |
Q. How is the structural integrity of synthesized derivatives confirmed?
Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.47 ppm for triazole protons) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 451.2 [M+H]+ for compound 38) .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .
- Melting Point : Consistency in melting points (e.g., 157°C for compound 38) indicates purity .
Q. What structural features influence the biological activity of triazolopyrimidine derivatives?
Substituents at positions 2, 5, and 7 critically modulate activity:
- Position 2 : Thioether groups (e.g., 2-chlorobenzylthio) enhance receptor binding affinity .
- Position 5 : Methyl groups improve metabolic stability .
- Position 7 : Aryl substituents (e.g., p-tolyl) increase hydrophobic interactions with targets like kinases . For instance, 2-((2-chlorobenzyl)thio)-substituted derivatives show enhanced antiproliferative activity due to improved target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?
Contradictions in yield data (e.g., 62% vs. 73% for similar procedures ) may arise from solvent polarity, catalyst loading, or temperature. Strategies include:
Q. How do computational methods aid in predicting the reactivity of triazolopyrimidine derivatives?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, ICReDD’s reaction path search methods predict optimal conditions for introducing substituents, reducing trial-and-error experimentation . Molecular docking studies further guide SAR by simulating interactions with biological targets (e.g., CB2 cannabinoid receptors ).
Q. What mechanisms explain the antiproliferative effects of triazolopyrimidine derivatives?
Mechanistic studies suggest dual pathways:
- Kinase Inhibition : Derivatives with pyridin-3-yl substituents inhibit Aurora kinases, disrupting mitosis in cancer cells .
- DNA Intercalation : Planar triazolopyrimidine cores intercalate DNA, blocking replication (supported by fluorescence quenching assays) . Contradictions in activity data (e.g., varying IC50 values for similar compounds) may stem from differences in cell permeability or off-target effects .
Methodological Considerations
- Handling Contradictions : Cross-validate spectral data (e.g., NMR δ shifts) with computational predictions to resolve structural ambiguities .
- Safety : Follow GHS guidelines for handling acute toxicity and skin corrosion risks (e.g., use PPE, avoid inhalation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
